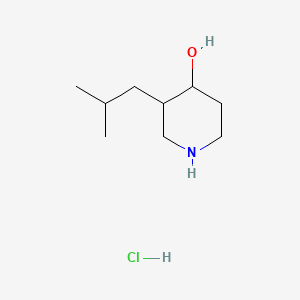
3-(2-methylpropyl)piperidin-4-ol hydrochloride, Mixture of diastereomers
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-methylpropyl)piperidin-4-ol hydrochloride, mixture of diastereomers, is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with significant importance in the pharmaceutical industry due to its presence in various bioactive molecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methylpropyl)piperidin-4-ol hydrochloride typically involves the reaction of piperidine derivatives with appropriate alkylating agents. One common method includes the alkylation of piperidine with 2-methylpropyl halides under basic conditions, followed by the reduction of the resulting intermediate to yield the desired piperidin-4-ol .
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation of pyridine derivatives. The process involves the use of catalysts such as molybdenum disulfide to facilitate the hydrogenation reaction, converting pyridine to piperidine, which is then further functionalized to obtain 3-(2-methylpropyl)piperidin-4-ol hydrochloride .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-methylpropyl)piperidin-4-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different piperidine derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted piperidines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is often used.
Substitution: Alkyl halides and nucleophiles such as amines or thiols are commonly employed.
Major Products Formed
Applications De Recherche Scientifique
3-(2-methylpropyl)piperidin-4-ol hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with various pharmacological properties.
Medicine: Explored for its potential therapeutic effects, including analgesic, anti-inflammatory, and antipsychotic activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 3-(2-methylpropyl)piperidin-4-ol hydrochloride involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems, particularly those involving dopamine and serotonin, which are crucial for its potential therapeutic effects. The compound may also interact with various enzymes and receptors, influencing biochemical pathways related to inflammation and pain .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine: A simpler analog with a wide range of applications in organic synthesis and drug development.
Piperidinone: Another derivative with significant pharmacological properties.
Spiropiperidines: Compounds with a spirocyclic structure that exhibit unique biological activities.
Uniqueness
3-(2-methylpropyl)piperidin-4-ol hydrochloride stands out due to its specific substitution pattern and the presence of a hydroxyl group, which imparts unique chemical reactivity and potential biological activity. Its mixture of diastereomers also adds to its complexity and potential for diverse applications .
Propriétés
Formule moléculaire |
C9H20ClNO |
|---|---|
Poids moléculaire |
193.71 g/mol |
Nom IUPAC |
3-(2-methylpropyl)piperidin-4-ol;hydrochloride |
InChI |
InChI=1S/C9H19NO.ClH/c1-7(2)5-8-6-10-4-3-9(8)11;/h7-11H,3-6H2,1-2H3;1H |
Clé InChI |
MGPWVBVLGQIXKP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1CNCCC1O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



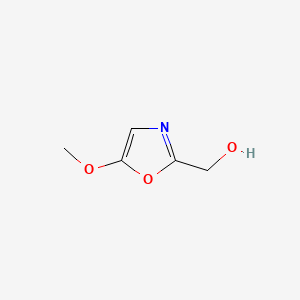
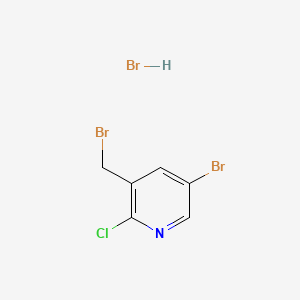

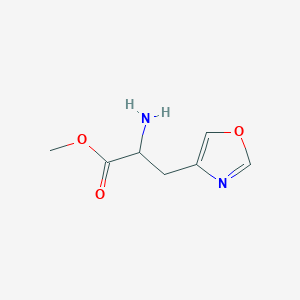
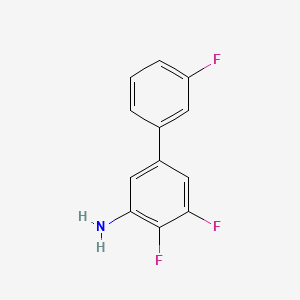
![Bicyclo[2.2.2]octane-1,4-dicarbaldehyde](/img/structure/B13482054.png)
![7-(Fluoromethyl)-5-oxa-2-azaspiro[3.4]octane hydrochloride](/img/structure/B13482072.png)
![1-[3-(2,2,2-Trifluoroethyl)phenyl]methanamine](/img/structure/B13482073.png)
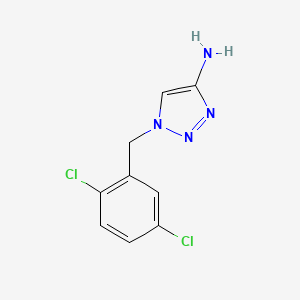
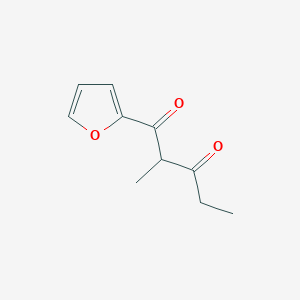

![(1S,4R)-1,3,3-trimethyl-2-methylidenebicyclo[2.2.1]heptane](/img/structure/B13482101.png)

